Isotopic Purity and Mass Spectrometric Resolution: Ribociclib D6 vs. Unlabeled Ribociclib
Ribociclib D6 provides a +6 Da mass shift (precursor m/z 441.2 → product m/z 252.1) relative to unlabeled ribociclib (m/z 435.2 → 252.1) [1]. This isotopic separation enables distinct multiple reaction monitoring (MRM) transitions with zero cross-talk between analyte and internal standard channels. In validated methods, Ribociclib D6 demonstrates isotopic purity ≥98% [2], ensuring that the unlabeled impurity contribution to the analyte channel is <2%, thereby maintaining quantitative accuracy at the lower limit of quantification (LLOQ).
| Evidence Dimension | Mass spectrometric resolution and isotopic interference |
|---|---|
| Target Compound Data | m/z 441.2 → 252.1 (MRM transition); isotopic purity ≥98% |
| Comparator Or Baseline | Unlabeled ribociclib: m/z 435.2 → 252.1; isotopic purity N/A (100% unlabeled) |
| Quantified Difference | Mass shift of +6 Da; isotopic interference ≤2% from internal standard into analyte channel |
| Conditions | Positive electrospray ionization (ESI+), multiple reaction monitoring (MRM) mode |
Why This Matters
The distinct MRM transition and high isotopic purity eliminate signal overlap, a fundamental requirement for achieving the accuracy and precision mandated in FDA/EMA bioanalytical method validation.
- [1] Bao X, Wu J, Sanai N, Li J. Development and validation of LC–MS/MS methods for the measurement of ribociclib, a CDK4/6 inhibitor, in mouse plasma and Ringer’s solution and its application to a cerebral microdialysis study. J Chromatogr B Analyt Technol Biomed Life Sci. 2017;1057:110-117. doi:10.1016/j.jchromb.2017.05.002. View Source
- [2] Alsachim. [2H6]-Ribociclib (Ribociclib-d6) Product Datasheet. Accessed 2026. View Source
